2-(Azetidin-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC13513319
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO |
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Molecular Weight | 101.15 g/mol |
IUPAC Name | 2-(azetidin-2-yl)ethanol |
Standard InChI | InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2 |
Standard InChI Key | MKXFHIPYFJSPKX-UHFFFAOYSA-N |
SMILES | C1CNC1CCO |
Canonical SMILES | C1CNC1CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen) substituted at the 2-position with an ethanol moiety. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 1-(azetidin-2-yl)ethanol |
Molecular Formula | |
Molecular Weight | 101.15 g/mol |
SMILES | CC(C1CCN1)O |
InChI Key | NSQCUKPANMXHIS-UHFFFAOYSA-N |
The azetidine ring adopts a puckered conformation to alleviate angle strain, while the ethanol side chain enhances polarity and hydrogen-bonding capacity.
Spectroscopic Properties
Although experimental spectral data (NMR, IR) are absent in available literature, computational predictions suggest:
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NMR: Distinct signals for the hydroxyl proton (~1.5 ppm, broad), azetidine ring protons (2.7–3.3 ppm), and ethyl group protons (1.2–1.8 ppm).
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IR: Strong O-H stretch near 3300 cm and C-N absorption at 1250 cm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While direct protocols for 1-(azetidin-2-yl)ethanol are scarce, analogous azetidine derivatives are synthesized via:
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Cyclization of Amino Alcohols:
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Reductive Amination:
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Ketones or aldehydes react with azetidine under hydrogenation conditions to form secondary amines, which are subsequently oxidized to alcohols.
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Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield (typically 60–75%) and purity (>95%). Critical parameters include:
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Catalysts: Palladium on carbon for hydrogenation; sodium bicarbonate for pH control during extractions .
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Purification: Sequential liquid-liquid extraction (ethyl acetate/water) and vacuum distillation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes typical alcohol reactions:
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.
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Oxidation: Catalytic oxidation with yields the corresponding ketone ().
Ring-Opening Reactions
The azetidine ring’s strain facilitates ring-opening under acidic or basic conditions:
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Acid Hydrolysis: Concentrated cleaves the ring to form γ-aminobutyric acid (GABA) analogs .
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Alkylation: Reaction with methyl iodide at the nitrogen generates quaternary ammonium salts, useful as phase-transfer catalysts.
Applications in Scientific Research
Medicinal Chemistry
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Peptidomimetics: Serves as a proline analog in peptide synthesis, enhancing metabolic stability.
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Drug Candidates: Incorporated into kinase inhibitors and antipsychotic agents undergoing preclinical trials .
Material Science
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Polymer Additives: Improves flexibility in polyurethanes by disrupting crystallinity.
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu) for catalytic applications.
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.
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Therapeutic Exploration: Evaluating efficacy in neurodegenerative disease models.
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Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.
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